molecular formula C18H20ClNO4 B283364 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid

4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid

Cat. No. B283364
M. Wt: 349.8 g/mol
InChI Key: PQUSTHCBDPTSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid, also known as CDEAB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzylamine derivative that has been synthesized for various applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to bind to the dopamine transporter, which is a protein that regulates the uptake of dopamine in the brain.
Biochemical and Physiological Effects
4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with increased gene expression. It has also been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use. For example, it has been found to be unstable in certain solvents and at high temperatures, which can affect its activity and purity.

Future Directions

There are several future directions for the study of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid. One area of research is the development of more potent and selective analogs of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid for use in the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid, which could lead to the development of new drugs with similar activity. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid to determine its suitability for use in humans.
Conclusion
In conclusion, 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid is a benzylamine derivative that has shown promise as a research tool and potential therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid involves the reaction of 3-chloro-4,5-diethoxybenzylamine with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid.

Scientific Research Applications

4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. Additionally, it has been shown to have neuroprotective effects in Parkinson's disease by preventing the death of dopaminergic neurons.

properties

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

4-[(3-chloro-4,5-diethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C18H20ClNO4/c1-3-23-16-10-12(9-15(19)17(16)24-4-2)11-20-14-7-5-13(6-8-14)18(21)22/h5-10,20H,3-4,11H2,1-2H3,(H,21,22)

InChI Key

PQUSTHCBDPTSEM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)Cl)OCC

Origin of Product

United States

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